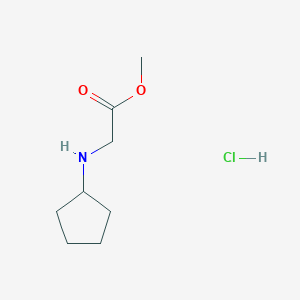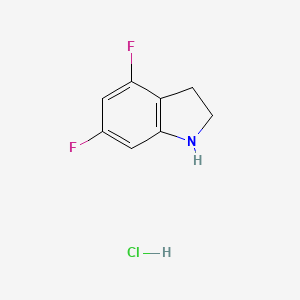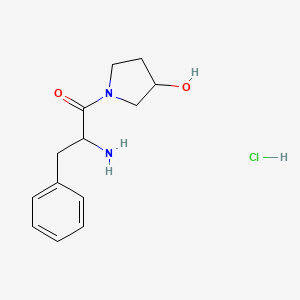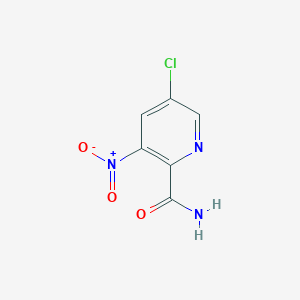
2-(シクロペンチルアミノ)酢酸メチル塩酸塩
概要
説明
科学的研究の応用
Methyl 2-(cyclopentylamino)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
Target of Action
Methyl 2-(cyclopentylamino)acetate hydrochloride is a derivative of glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter. The primary targets of this compound are likely to be the receptors or enzymes that interact with glycine.
Mode of Action
This could involve binding to glycine receptors, modulating their activity, and influencing the transmission of signals in the nervous system .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(cyclopentylamino)acetate hydrochloride are likely to be those involving glycine. This could include pathways related to protein synthesis, neurotransmission, and cellular metabolism. The compound’s influence on these pathways could have downstream effects on various physiological processes .
Result of Action
The molecular and cellular effects of Methyl 2-(cyclopentylamino)acetate hydrochloride’s action would depend on its specific targets and mode of action. As a glycine derivative, it could potentially influence processes such as protein synthesis and neurotransmission, leading to effects at the cellular and systemic levels .
Action Environment
The action, efficacy, and stability of Methyl 2-(cyclopentylamino)acetate hydrochloride could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the individual’s physiological state .
準備方法
The synthesis of Methyl 2-(cyclopentylamino)acetate hydrochloride involves several steps:
Reaction of cyclopentylamine with formic acid: This reaction produces N-cyclopentylformamide.
Reaction of N-cyclopentylformamide with glycine anhydride: This step yields N-cyclopentylglycine methyl ester.
Reaction of N-cyclopentylglycine methyl ester with hydrochloric acid: This final step produces Methyl 2-(cyclopentylamino)acetate hydrochloride.
化学反応の分析
Methyl 2-(cyclopentylamino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like sodium hydroxide or sulfuric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
類似化合物との比較
Methyl 2-(cyclopentylamino)acetate hydrochloride can be compared with other similar compounds, such as:
- Methyl 2-(cyclohexylamino)acetate hydrochloride
- Methyl 2-(cyclopropylamino)acetate hydrochloride
- Methyl 2-(cyclobutylamino)acetate hydrochloride
These compounds share similar chemical structures but differ in the size and shape of the cycloalkyl group. The uniqueness of Methyl 2-(cyclopentylamino)acetate hydrochloride lies in its specific cyclopentyl group, which can influence its reactivity and interactions in chemical and biological systems .
特性
IUPAC Name |
methyl 2-(cyclopentylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-9-7-4-2-3-5-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXDQYYCGFEEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700140 | |
| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195877-46-4 | |
| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)







![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)

![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)
![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)

![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)
